

Application Notes and Protocols: Western Blotting for p300

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: RO4988546

Cat. No.: B13406824

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This document provides a detailed protocol for the detection of the p300 protein by Western blot. While this protocol is generalized for the p300 protein, it is essential to note that specific optimization will be required for any given primary antibody, including the novel **RO4988546**. The following sections offer a comprehensive guide to the experimental procedure, data presentation, and visualization of the workflow and a relevant signaling pathway.

Quantitative Data Summary

For successful and reproducible Western blotting, careful attention to quantitative parameters is crucial. The following table summarizes recommended ranges for key steps in the p300 Western blot protocol, compiled from various sources.

Parameter	Recommended Range	Notes
Total Protein Loading	10-50 µg per lane	The optimal amount may vary depending on the expression level of p300 in the specific cell or tissue lysate.
SDS-PAGE Gel Percentage	4-7% Acrylamide	A low percentage gel is recommended to resolve the large p300 protein (~300 kDa).
Primary Antibody Dilution	1:500 - 1:2000	This should be empirically determined. Start with the manufacturer's recommendation if available. [1] [2]
Secondary Antibody Dilution	1:2000 - 1:5000	Dilution will depend on the specific secondary antibody and detection system used.
Blocking Time	1 hour to overnight	Blocking is critical to prevent non-specific antibody binding.
Primary Antibody Incubation	1.5 hours at RT or overnight at 4°C	Overnight incubation at 4°C is often recommended to enhance signal. [1]
Secondary Antibody Incubation	1 hour at Room Temperature	
Wash Steps	3 x 5-10 minutes in TBST	Thorough washing is essential to reduce background noise.

Experimental Protocol: p300 Western Blot

This protocol outlines the key steps for detecting p300 protein in cell lysates.

I. Sample Preparation

- Cell Lysis:

- Culture cells to the desired confluency and treat as required for your experiment.
- Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).
- Lyse the cells by adding 1X SDS sample buffer (e.g., 100 μ l per well of a 6-well plate).[3] Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
- For optimal results with p300, some protocols recommend using NETN lysis buffer (20 mM Tris-HCl [pH 8.0], 100 mM NaCl, 1 mM EDTA [pH 8.0], 0.5% Nonidet P-40) supplemented with protease inhibitors.[4]
- Sonication and Denaturation:
 - Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[3]
 - Heat the samples at 95-100°C for 5 minutes to denature the proteins, then cool on ice.[3]
 - Centrifuge the samples for 5 minutes to pellet any debris.[3]

II. Gel Electrophoresis

- Prepare SDS-PAGE Gel: Prepare a 4-7% polyacrylamide gel suitable for resolving high molecular weight proteins like p300.
- Load Samples: Load 20 μ l of the supernatant containing the protein lysate onto the SDS-PAGE gel.[3] Include a molecular weight marker to determine the size of the detected protein.
- Run the Gel: Run the gel according to the manufacturer's instructions for the electrophoresis apparatus.

III. Protein Transfer

- Transfer to Membrane: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system, following the manufacturer's protocol.

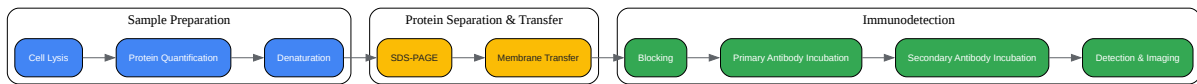
- **Verify Transfer:** After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Mark the molecular weight standards with a pencil.

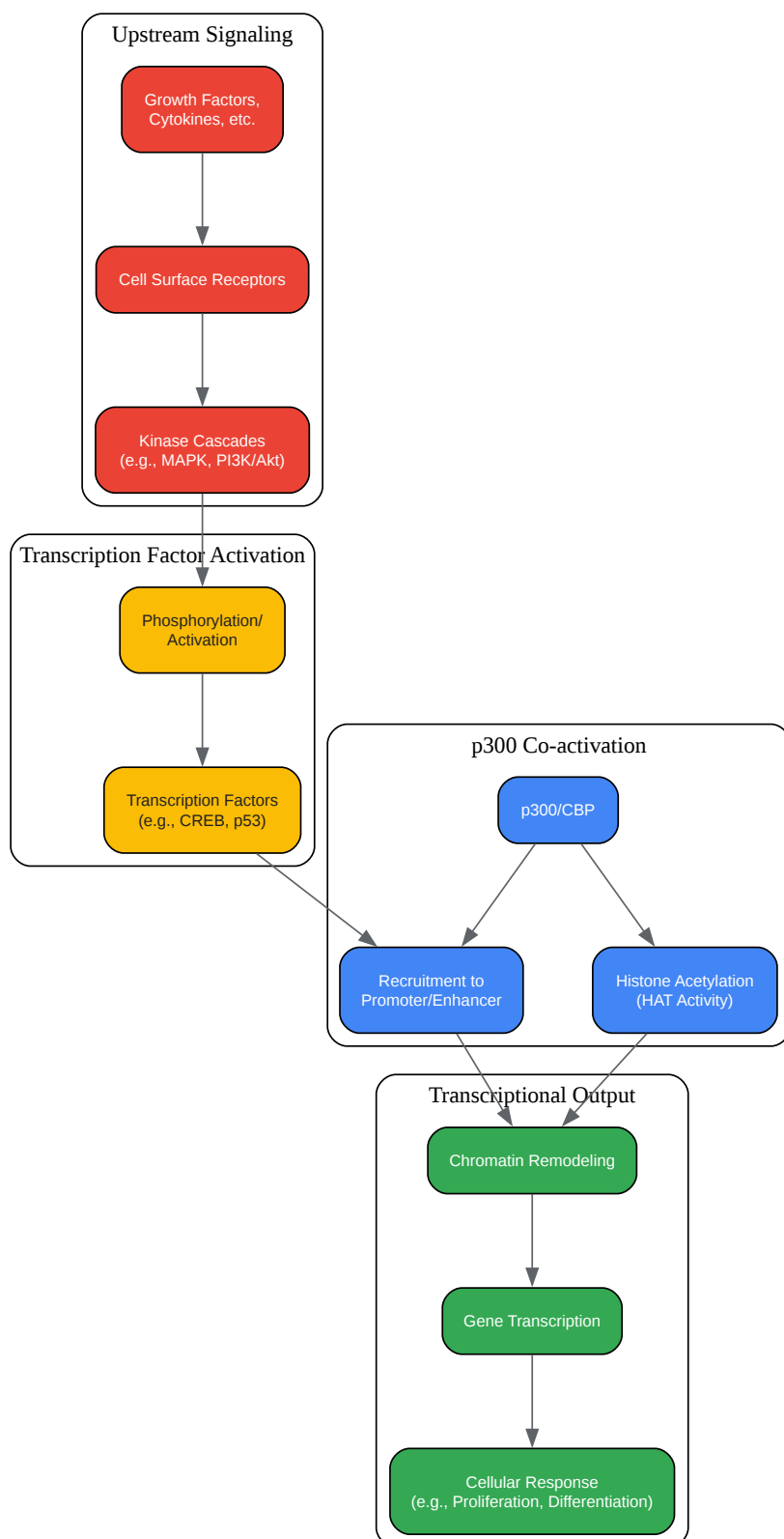
IV. Immunodetection

- **Blocking:**
 - Rinse the membrane with TBS-0.05% Tween 20 (TBST).
 - Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:**
 - Wash the membrane three times for 10 minutes each with TBST.
 - Dilute the primary antibody (e.g., **RO4988546**) in the blocking buffer at the optimized dilution.
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle rocking.
- **Secondary Antibody Incubation:**
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
- **Detection:**
 - Wash the blot in TBST three times for 10 minutes each.
 - Apply an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[4]
 - Capture the chemiluminescent signal using a CCD imager or X-ray film.[4]

Visualizations

Experimental Workflow





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